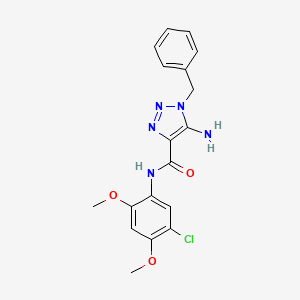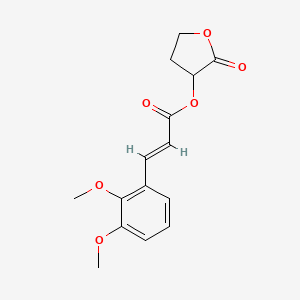
(2-oxooxolan-3-yl) (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-oxooxolan-3-yl) (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate is an organic compound that features a unique combination of functional groups, including an oxolanone ring and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxooxolan-3-yl) (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate typically involves the condensation of 2-oxooxolane-3-carboxylic acid with (E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-oxooxolan-3-yl) (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
(2-oxooxolan-3-yl) (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (2-oxooxolan-3-yl) (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. For example, the oxolanone ring can interact with enzyme active sites, while the dimethoxyphenyl group can modulate the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2-oxooxolan-3-yl) (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate
- (2-oxooxolan-3-yl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate
- (2-oxooxolan-3-yl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Uniqueness
(2-oxooxolan-3-yl) (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
特性
分子式 |
C15H16O6 |
|---|---|
分子量 |
292.28 g/mol |
IUPAC名 |
(2-oxooxolan-3-yl) (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H16O6/c1-18-11-5-3-4-10(14(11)19-2)6-7-13(16)21-12-8-9-20-15(12)17/h3-7,12H,8-9H2,1-2H3/b7-6+ |
InChIキー |
GABHAZVCGCZOMV-VOTSOKGWSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)OC2CCOC2=O |
正規SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)OC2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


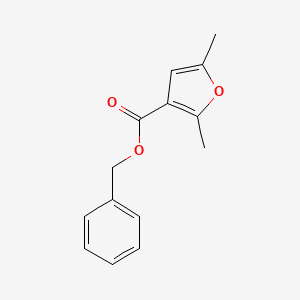
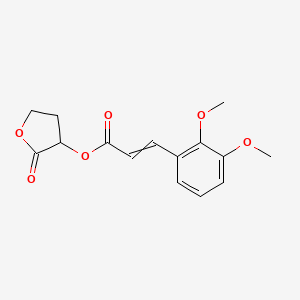
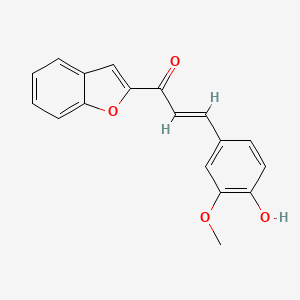
![[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-pyridyl)methanone](/img/structure/B10803566.png)
![(E)-1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B10803570.png)
![7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline](/img/structure/B10803588.png)
![N-(4-ethylphenyl)-2-[[4-imino-5-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/structure/B10803606.png)

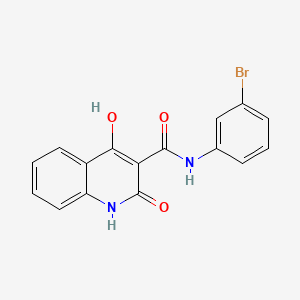
![N-(2,4-Dimethoxyphenyl)-2-{[4-imino-3-methyl-5-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}acetamide](/img/structure/B10803624.png)
![3-[3-(3-chlorophenyl)-4-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B10803627.png)

![3,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B10803649.png)
